molecular formula C20H20ClN5O2 B2436332 3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878720-41-3

3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B2436332
CAS RN: 878720-41-3
M. Wt: 397.86
InChI Key: STXAVASIECDFLQ-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole and purine, which are both important heterocyclic compounds in biochemistry. Imidazole is a part of many important biologically active molecules, including the amino acid histidine and the neurotransmitter histamine . Purines, on the other hand, are part of key biomolecules like DNA, RNA, and ATP .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an imidazole ring fused with a purine ring system. The molecule also contains a 2-chlorophenylmethyl group and a prop-2-en-1-yl group .


Chemical Reactions Analysis

As a derivative of imidazole and purine, this compound might be expected to participate in similar reactions to these parent compounds. This could include various substitution reactions, especially at the reactive sites on the imidazole and purine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and purine rings might confer aromatic stability, while the chlorophenylmethyl and prop-2-en-1-yl groups could affect the compound’s solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many imidazole and purine derivatives are biologically active and can interact with various enzymes and receptors .

Future Directions

The study of novel imidazole and purine derivatives is a vibrant field of research, given the biological importance of these compounds. This particular compound could potentially be studied for its biological activity, with potential applications in medicinal chemistry .

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enyl-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c1-5-10-24-12(2)13(3)26-16-17(22-19(24)26)23(4)20(28)25(18(16)27)11-14-8-6-7-9-15(14)21/h5-9,16-17H,1,10-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWBPIGCUAQTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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